molecular formula C16H14ClN3O2S2 B2526156 N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252857-53-6

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2526156
CAS No.: 1252857-53-6
M. Wt: 379.88
InChI Key: RECVJABAKCRIGS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a thienopyrimidine moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.

    Acetamide Formation: The final step could involve the reaction of the intermediate compound with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: It could act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: The compound may bind to receptors, altering their activity and affecting cellular signaling pathways.

    Interacting with DNA/RNA: It might interact with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: can be compared with other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a chlorophenyl group and a thienopyrimidine core. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-2-20-15(22)14-12(6-7-23-14)19-16(20)24-9-13(21)18-11-5-3-4-10(17)8-11/h3-8H,2,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECVJABAKCRIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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